

Solubility Profile of 1-Bromo-3-methoxypropane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-3-methoxypropane

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Introduction

1-Bromo-3-methoxypropane (CAS No. 36865-41-5), also known as 3-bromopropyl methyl ether, is a bifunctional organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.^{[1][2][3]} Its chemical structure, featuring both a bromo and a methoxy group, imparts a moderate polarity and reactivity that are crucial for its applications in organic synthesis.^[4] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, process development, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of **1-bromo-3-methoxypropane**, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Physicochemical Properties

A summary of the key physicochemical properties of **1-bromo-3-methoxypropane** is provided in the table below.

Property	Value	Reference
CAS Number	36865-41-5	[1][2][5][6][7][8]
Molecular Formula	C4H9BrO	[1][5][8]
Molecular Weight	153.02 g/mol	[1][8]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	121-133 °C	[1][6][7][9]
Density	~1.36 g/cm ³	[7]
Flash Point	43 °C	[6][7][9]
Vapor Pressure	6.6 hPa (at 20 °C)	[7]
Water Solubility	Sparingly soluble/Insoluble	[1][2]

Qualitative Solubility of 1-Bromo-3-methoxypropane

While specific quantitative solubility data for **1-bromo-3-methoxypropane** in a wide range of organic solvents is not readily available in published literature, a qualitative assessment can be made based on the chemical principle of "like dissolves like." This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

1-Bromo-3-methoxypropane possesses a polar C-Br bond and a polar C-O-C ether linkage, but also a nonpolar propane backbone. This combination gives the molecule an overall moderate polarity. Therefore, it is expected to be readily soluble in a wide array of common organic solvents.

The following table provides a predicted qualitative solubility profile.

Solvent Class	Solvent	Predicted Solubility	Rationale
Protic Polar	Methanol, Ethanol, Isopropanol	Miscible	The hydroxyl group of the alcohols can engage in dipole-dipole interactions with the polar groups of 1-bromo-3-methoxypropane.
Aprotic Polar	Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetonitrile	Miscible	These solvents have significant dipole moments and can effectively solvate the polar regions of 1-bromo-3-methoxypropane.
Aprotic Polar	N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Miscible	Highly polar aprotic solvents that are excellent at dissolving a wide range of organic compounds.
Nonpolar	Hexane, Heptane	Soluble to Miscible	The alkyl chain of 1-bromo-3-methoxypropane allows for van der Waals interactions with nonpolar solvents.
Aromatic	Toluene, Benzene	Miscible	The polarizability of the aromatic ring can induce dipoles that interact favorably with the permanent dipoles in 1-bromo-3-methoxypropane.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a liquid in a solvent.

Objective: To determine the solubility of **1-bromo-3-methoxypropane** in a given organic solvent at a specific temperature.

Materials:

- **1-Bromo-3-methoxypropane** (high purity)
- Selected organic solvent (analytical grade)
- Volumetric flasks
- Analytical balance
- Thermostatic shaker bath
- Calibrated thermometer
- Syringes and filters (e.g., 0.45 μm PTFE)
- Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).

Procedure:

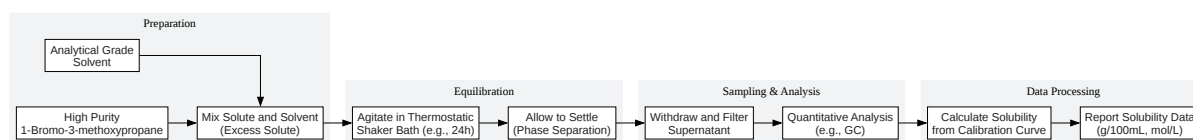
- Preparation of Saturated Solution:
 - Add an excess amount of **1-bromo-3-methoxypropane** to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct second phase of the solute ensures that the solution is saturated.
 - Place the sealed container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

- Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in the solvent phase does not change over time).
- Sample Collection and Preparation:
 - Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed in the thermostatic bath for at least 2 hours to allow for complete phase separation.
 - Carefully withdraw an aliquot of the supernatant (the solvent phase) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.
 - Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets of the solute.
 - Record the mass of the collected filtrate.
 - Dilute the filtrate with a known volume of the solvent to a concentration suitable for the analytical method being used.
- Quantitative Analysis:
 - Prepare a series of calibration standards of **1-bromo-3-methoxypropane** in the chosen solvent of known concentrations.
 - Analyze the calibration standards and the diluted sample solution using a validated analytical method, such as gas chromatography.
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standards.
 - Determine the concentration of **1-bromo-3-methoxypropane** in the diluted sample from the calibration curve.
- Calculation of Solubility:

- Calculate the concentration of **1-bromo-3-methoxypropane** in the original saturated solution, taking into account the dilution factor.
- Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of **1-bromo-3-methoxypropane** in an organic solvent.



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Workflow for Experimental Solubility Determination

Conclusion

1-Bromo-3-methoxypropane is a versatile chemical intermediate that is generally soluble in a wide range of common organic solvents, a property that is critical for its use in synthetic chemistry. While quantitative experimental data is not widely published, a qualitative understanding based on its molecular structure and polarity suggests high solubility in most polar and nonpolar organic media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is essential for researchers and professionals in drug development and chemical synthesis to optimize reaction conditions, improve yields, and ensure the efficient purification of target molecules.

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